synthesis of ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
synthesis of ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
An In-depth Technical Guide to the Synthesis of Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for reproducible results.
Introduction and Strategic Overview
Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride is a quaternary ammonium salt characterized by a lipophilic 5-phenylpentoxy tail and a hydrophilic cationic head. While specific applications are diverse, such structures are often investigated for their potential as surfactants, phase-transfer catalysts, or as moieties in pharmacologically active compounds.
The synthesis is logically approached via a two-step sequence, beginning with the construction of an ether linkage, followed by the formation of the quaternary ammonium group. This strategy leverages two fundamental and reliable reactions in organic chemistry: the Williamson ether synthesis and exhaustive N-alkylation. This guide will detail the synthesis of the key intermediate, 4-(5-phenylpentoxy)aniline, and its subsequent conversion to the target quaternary ammonium salt.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnections are at the ether C-O bond and the ethyl-N bonds, suggesting a convergent synthesis.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of 4-(5-phenylpentoxy)aniline Intermediate
This stage employs the Williamson ether synthesis, a classic and efficient method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-aminophenol acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-5-phenylpentane.[1][3][4]
Reaction Scheme: Williamson Ether Synthesis
Caption: Synthesis of the aniline intermediate.
Causality and Experimental Choices
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Choice of Base: The phenolic hydroxyl group of 4-aminophenol is acidic but requires a base to be deprotonated into the more potent nucleophile, the phenoxide. Potassium carbonate (K₂CO₃) is a moderately strong base, suitable and easy to handle. For faster reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[2]
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Choice of Alkyl Halide: A primary alkyl halide like 1-bromo-5-phenylpentane is ideal for this SN2 reaction.[1][2] Secondary or tertiary halides would favor elimination side-reactions, reducing the yield of the desired ether.[2]
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Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used because it can solvate the cation of the base (e.g., K⁺) while not solvating the nucleophilic anion, thus increasing its reactivity.[3] These solvents are also suitable for the required reaction temperatures.[3]
Experimental Protocol
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Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq).
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Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Add 1-bromo-5-phenylpentane (1.1 eq) to the stirring mixture.
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Reaction: Heat the mixture to 80-90°C and maintain for 6-12 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water, which will precipitate the crude product.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
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Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(5-phenylpentoxy)aniline.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Key Properties |
| 4-Aminophenol | 109.13 | 1.0 | Starting material |
| 1-Bromo-5-phenylpentane | 227.15 | 1.1 | Primary alkyl halide |
| Potassium Carbonate | 138.21 | 1.5 | Base |
| DMF | 73.09 | - | Polar aprotic solvent |
| Ethyl Acetate | 88.11 | - | Extraction solvent |
Part II: Synthesis of Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;halide
The final step is the exhaustive N-alkylation of the primary amine intermediate to form the quaternary ammonium salt. This reaction, when using an alkyl halide, is a form of the Menshutkin reaction.[5] Since the starting material is a primary amine, the reaction will proceed through secondary and tertiary amine intermediates. To drive the reaction to completion and form the quaternary salt, an excess of the ethylating agent and elevated temperatures are typically required.
Reaction Scheme: Exhaustive N-Alkylation
Caption: Quaternization of the aniline intermediate.
Causality and Experimental Choices
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Ethylating Agent: Iodoethane is an excellent choice for this alkylation. Iodine is a superb leaving group, making iodoethane highly reactive. Using a significant excess (at least 3 equivalents, often more) ensures the reaction proceeds past the tertiary amine stage to the final quaternary salt.
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Solvent: A polar solvent like ethanol or acetonitrile is suitable. It helps to dissolve the reactants and can stabilize the charged transition state and the final ionic product.
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Temperature: Heating the reaction is necessary to overcome the activation energy for each successive alkylation step. The nucleophilicity of the nitrogen decreases with each alkylation, requiring more forcing conditions to form the quaternary salt.
Experimental Protocol
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Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 4-(5-phenylpentoxy)aniline (1.0 eq) in ethanol.
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Reagent Addition: Add iodoethane (4.0 eq) to the solution. A mild, non-nucleophilic base like sodium bicarbonate (2.0 eq) can be added to neutralize the HI formed during the reaction, though it is often performed without.
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Reaction: Reflux the mixture for 24-48 hours. The product, being a salt, may precipitate out of the solution upon formation or during cooling.
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Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted iodoethane and other organic impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Note on the Counter-ion: The procedure above using iodoethane will yield ethyl-[4-(5-phenylpentoxy)phenyl]azanium;iodide . To obtain the chloride salt as specified in the topic name, an additional ion exchange step would be required. This can be achieved by dissolving the iodide salt in water and passing it through an ion-exchange column loaded with chloride ions, or by precipitation with a chloride salt like silver chloride (AgCl), followed by filtration to remove the silver iodide (AgI) precipitate.
Safety and Handling
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Alkyl Halides (1-bromo-5-phenylpentane, iodoethane): These are alkylating agents and should be handled with care in a well-ventilated fume hood. They are toxic and potentially carcinogenic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Solvents (DMF, Ethanol, Acetonitrile): These solvents are flammable and have varying degrees of toxicity. Avoid inhalation and skin contact.
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Bases (Potassium Carbonate, Sodium Hydride): Potassium carbonate is an irritant. Sodium hydride is highly reactive with water and flammable; it must be handled under an inert atmosphere.
References
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
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Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
